molecular formula C17H27BF3NO3 B13429135 2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide

2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide

Cat. No.: B13429135
M. Wt: 361.2 g/mol
InChI Key: TTYZWOFAAWGHFR-DJUFWWRVSA-N
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Description

2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]butyl]acetamide is a complex organic compound characterized by the presence of trifluoromethyl and boron-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the trifluoromethyl group, the formation of the boron-containing tricyclic structure, and the final coupling to form the acetamide moiety. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the boron-containing moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The boron-containing moiety can form reversible covalent bonds with biological molecules, modulating their activity. These interactions can affect various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality.

    2,2,2-trifluoro-N-methylacetamide: Another related compound with a methyl group instead of the complex boron-containing structure.

Uniqueness

2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide stands out due to its unique combination of trifluoromethyl and boron-containing groups, which confer distinct chemical reactivity and potential applications. Its complex structure allows for versatile interactions in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H27BF3NO3

Molecular Weight

361.2 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide

InChI

InChI=1S/C17H27BF3NO3/c1-9(2)6-13(22-14(23)17(19,20)21)18-24-12-8-10-7-11(15(10,3)4)16(12,5)25-18/h9-13H,6-8H2,1-5H3,(H,22,23)/t10-,11-,12+,13-,16-/m0/s1

InChI Key

TTYZWOFAAWGHFR-DJUFWWRVSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)C(F)(F)F

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(F)(F)F

Origin of Product

United States

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